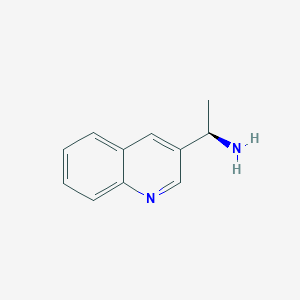

(R)-1-(Quinolin-3-yl)ethan-1-amine

Description

(R)-1-(Quinolin-3-yl)ethan-1-amine is a chiral primary amine featuring a quinoline ring substituted at the 3-position with an ethylamine group. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol (CAS: 151506-19-3; InChIKey: ZDJPCGOQWSUBOY-UHFFFAOYSA-N) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands for serotonin receptors and other biologically active molecules. Its stereochemistry (R-configuration) enhances enantioselectivity in receptor binding, making it valuable for drug development .

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(1R)-1-quinolin-3-ylethanamine |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1 |

InChI Key |

ZDJPCGOQWSUBOY-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2N=C1)N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:

Reducing Agent: Chiral borane or chiral oxazaborolidine

Solvent: Tetrahydrofuran (THF) or ethanol

Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding imine or nitrile

Reduction: Further reduction to the corresponding alkane

Substitution: Nucleophilic substitution at the amine group

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Quinolin-3-yl nitrile

Reduction: (1R)-1-(quinolin-3-yl)ethane

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry: As a chiral building block for the synthesis of complex molecules

Biology: As a ligand for studying receptor interactions

Medicine: Potential therapeutic agent due to its biological activity

Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The quinoline ring’s substitution pattern significantly impacts electronic and steric properties. Key comparisons include:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| (R)-1-(Quinolin-3-yl)ethan-1-amine | Quinoline-3-yl, primary amine (R-configuration) | Reference compound |

| 1-(Quinolin-4-yl)ethan-1-amine | Quinoline-4-yl, primary amine | Altered π-π stacking due to 4-position |

| (R)-1-(Pyridin-2-yl)ethan-1-amine | Pyridine-2-yl, primary amine (R-configuration) | Reduced aromatic bulk vs. quinoline |

| 1-(Naphthalen-1-yl)ethan-1-amine | Naphthalene-1-yl, primary amine | Larger aromatic system, higher lipophilicity |

The quinoline-3-yl group provides a balance of aromatic bulk and electron-withdrawing nitrogen, enhancing binding to receptors like 5-HT1F compared to smaller pyridyl or phenyl analogs .

Serotonin Receptor Interactions

- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Acts as a 5-HT1F antagonist with Ki = 11 nM, demonstrating high specificity over 5-HT1A (Ki > 343 nM) . The quinolin-3-yl group contributes to binding affinity, while the piperidin-4-ol moiety enhances selectivity .

- This compound: Used as a precursor in synthesizing 5-HT1F ligands. Its primary amine enables functionalization with aryl piperazines (e.g., 10a–10k), which modulate D3 receptor activity .

Enantioselective Transport

- 1-(Naphthalen-1-yl)ethan-1-amine (NEA) :

- This compound: Likely shows reduced transport efficiency vs. NEA due to steric hindrance from the quinoline nitrogen .

Physicochemical Properties

- Solubility: Quinoline derivatives generally exhibit lower aqueous solubility than pyridyl analogs. PEG-modified linkers (e.g., in I-BET151 derivatives) improve solubility .

- Stability: The primary amine in this compound may require protection during synthesis to avoid oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.